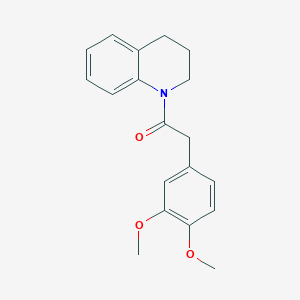

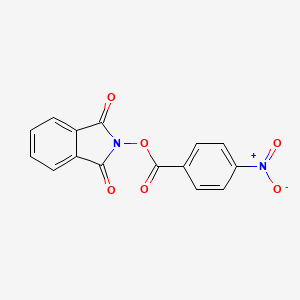

![molecular formula C18H19NO4 B5556115 methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of benzoic acid, which is a common component in a variety of products, from plastics to food preservatives .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoate core, with an acetyl amino group at the 3-position and an ethylphenoxy group also attached to the acetyl group .Chemical Reactions Analysis

As an ester, this compound could undergo typical ester reactions such as hydrolysis under both acidic and basic conditions . It could also react with amines to form amides in a process known as aminolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often found in fats and oils . They are also typically less dense than water .科学的研究の応用

Synthesis of Heterocyclic Systems

One of the primary applications of this compound category is in the synthesis of heterocyclic systems. For instance, compounds similar to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate" have been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones through a series of chemical reactions starting from corresponding acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis and Functionalization for Biological Activity

In another study, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, was reported. These compounds, which are structurally related to "this compound," were obtained using amino acid methyl, ethyl, or benzyl esters as amination agents (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Application in Polymer Synthesis

Furthermore, these compounds have found applications in materials science, particularly in the synthesis of polymers. For example, thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate led to the formation of a hyperbranched aromatic polyamide, highlighting the role of these compounds in developing new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Tubulin Polymerization Inhibition for Cancer Therapy

In the field of medicinal chemistry, specific derivatives such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors. This activity is critical for the development of anticancer therapies, as it can potentially halt the growth of cancer cells by disrupting the microtubule formation necessary for cell division (Minegishi et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 3-[[2-(2-ethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)23-12-17(20)19-15-9-6-8-14(11-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACLFXWHRDPHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]furan-2-carboxamide](/img/structure/B5556135.png)